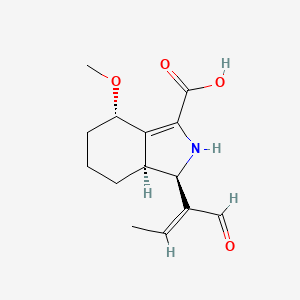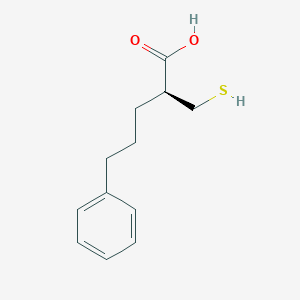![molecular formula C9H10F3NO B10756855 (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B10756855.png)
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different amines.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Amino-1-[3-(Trifluormethyl)phenyl]ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzymwechselwirkungen und Stoffwechselwegen befassen.
Medizin: Mögliche Anwendungen in der Arzneimittelentwicklung aufgrund ihrer einzigartigen chemischen Eigenschaften.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von (1R)-2-Amino-1-[3-(Trifluormethyl)phenyl]ethanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es auf Enzyme wie Phenylethanolamin-N-Methyltransferase wirken und so Stoffwechselwege und biochemische Reaktionen beeinflussen .
Ähnliche Verbindungen:
- (1R)-2-Amino-1-[4-(Trifluormethyl)phenyl]ethanol
- (1R)-2-Amino-1-[2-(Trifluormethyl)phenyl]ethanol
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist (1R)-2-Amino-1-[3-(Trifluormethyl)phenyl]ethanol aufgrund der Position der Trifluormethylgruppe am Benzolring einzigartig. Dieser Positionsunterschied kann die Reaktivität, Stabilität und Wechselwirkung der Verbindung mit anderen Molekülen beeinflussen .
Wirkmechanismus
The mechanism of action of (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. For example, it may act on enzymes such as phenylethanolamine N-methyltransferase, influencing metabolic pathways and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
- (1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol
- (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethanol
Comparison: Compared to similar compounds, (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules .
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChI-Schlüssel |
RRBRWAPWPGAJMA-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-3-methyl-butyric acid](/img/structure/B10756784.png)
![4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-YL)benzenesulfonamide](/img/structure/B10756787.png)
![6-(2,6-Dimethoxyphenyl)pyrido[2,3-D]pyrimidine-2,7-Diamine](/img/structure/B10756792.png)
![N-[(6-Butoxynaphthalen-2-Yl)sulfonyl]-L-Glutamic Acid](/img/structure/B10756793.png)
![1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene](/img/structure/B10756800.png)


![4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate](/img/structure/B10756821.png)
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide](/img/structure/B10756823.png)

![2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide](/img/structure/B10756834.png)
![3-{[4-([Amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole](/img/structure/B10756839.png)
![N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid](/img/structure/B10756847.png)
![4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-1-Naphthonitrile](/img/structure/B10756871.png)
